2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide
CAS No.: 2034247-96-4
Cat. No.: VC7025763
Molecular Formula: C21H22N4O3
Molecular Weight: 378.432
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034247-96-4 |
|---|---|
| Molecular Formula | C21H22N4O3 |
| Molecular Weight | 378.432 |
| IUPAC Name | N-[oxan-4-yl(pyridin-3-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H22N4O3/c26-19(13-25-14-23-18-6-2-1-5-17(18)21(25)27)24-20(15-7-10-28-11-8-15)16-4-3-9-22-12-16/h1-6,9,12,14-15,20H,7-8,10-11,13H2,(H,24,26) |
| Standard InChI Key | UWVNAMUECHLHFL-UHFFFAOYSA-N |
| SMILES | C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Introduction
Key Chemical Features:
| Feature | Description |
|---|---|
| Molecular Formula | Likely contains C, H, N, and O atoms; exact formula depends on substituents. |
| Functional Groups | Quinazolinone, acetamide, pyridine, tetrahydropyran |
| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., DMSO). |
| Synthetic Challenges | Requires multi-step synthesis involving selective functionalization of quinazolinones. |
Synthesis
The synthesis of such compounds typically involves:
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Formation of Quinazolinone Core: This can be achieved via cyclization reactions using anthranilic acid derivatives and formamide.
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Introduction of Acetamide Linkage: The acetamide group is introduced through amidation reactions.
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Side Chain Functionalization: The pyridine and tetrahydropyran groups are added via nucleophilic substitution or coupling reactions.
Example Reaction Pathway:
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Cyclization of anthranilic acid with formamide to yield 4-oxoquinazoline.
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Amidation with an appropriate acylating agent to introduce the acetamide group.
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Coupling with pyridine and tetrahydropyran derivatives under basic or catalytic conditions.
Biological Activities
Quinazolinone derivatives are widely studied for their biological activities. While specific data for this compound is not available, its structural analogs exhibit the following properties:
Antimicrobial Activity:
Quinazolinones have shown efficacy against various bacterial and fungal strains due to their ability to inhibit DNA synthesis or disrupt microbial cell walls .
Anticancer Potential:
Many quinazolinone derivatives act as kinase inhibitors or disruptors of cellular signaling pathways, making them candidates for cancer therapy .
Anti-inflammatory Effects:
The pyridine moiety often enhances anti-inflammatory activity by targeting enzymes like lipoxygenase .
Applications in Drug Discovery
The structural complexity of this compound suggests potential uses in drug development:
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Molecular Docking Studies: The presence of multiple functional groups makes it an ideal candidate for in silico screening against various protein targets.
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Lead Optimization: Modifications to the side chains can improve potency or reduce toxicity.
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Pharmacokinetics: The tetrahydropyran ring may enhance bioavailability due to its hydrophilic nature.
Analytical Characterization
To confirm the identity and purity of the compound, the following techniques are typically used:
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NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to quinazoline, pyridine, and other groups.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): For functional group identification (e.g., amide NH stretch).
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High-Performance Liquid Chromatography (HPLC): For purity assessment.
Potential Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume